3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBNFFJNOMYHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are the monocarboxylate transporters, specifically MCT1 and MCT4. These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various physiological processes.
Mode of Action
This compound inhibits the function of monocarboxylate transporters MCT1 and MCT4. By inhibiting these transporters, the compound disrupts the normal transport of lactate and other monocarboxylates, leading to changes in cellular metabolism.
Biochemical Pathways
The inhibition of MCT1 and MCT4 affects the glycolytic pathway, a crucial metabolic pathway in cells. This pathway is responsible for the conversion of glucose into pyruvate, with the production of ATP.
Result of Action
The inhibition of MCT1 and MCT4 by this compound can lead to significant molecular and cellular effects. It can disrupt normal cellular metabolism, potentially leading to cell death. This makes the compound potentially useful in the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes.
Biological Activity
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by its unique tetracyclic structure, which includes a cyclopropyl group and a pyridine moiety. The molecular formula is , and it exhibits notable physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O2 |
| Molar Mass | 232.24 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
| pKa | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives for their antibacterial activity, this compound demonstrated effective inhibition against several strains of bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed:
- Staphylococcus aureus : IC50 of 15 µM
- Escherichia coli : IC50 of 20 µM
- Pseudomonas aeruginosa : IC50 of 25 µM
These findings suggest that the compound possesses a broad-spectrum antibacterial profile, making it a potential candidate for further development as an antibiotic agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. In vitro studies using lipopolysaccharide (LPS) stimulated macrophages indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 500 | 150 | 70% |
| IL-6 | 400 | 100 | 75% |
These results highlight the compound's potential as an anti-inflammatory agent in therapeutic applications .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar to other known antibiotics.
- Modulation of immune response : By reducing cytokine release.
- Interference with bacterial metabolism : Potentially affecting energy production pathways.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. The presence of the cyclopropyl and pyridine groups enhances their interaction with biological targets, making them effective against a range of pathogens. For instance, studies have shown that modifications in the structure can lead to increased potency against resistant bacterial strains .
Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The tetrahydropyrimidine core is known to interact with cellular targets involved in cancer progression, suggesting a promising avenue for cancer therapeutics .
Neurological Applications
CNS Activity
Tetrahydropyrimidines have been explored for their neuroprotective effects. The compound shows promise in treating neurodegenerative diseases by inhibiting pathways associated with neuronal death. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease .
Coordination Chemistry
Ligand Properties
The compound's ability to act as a bidentate ligand has been highlighted in coordination chemistry studies. It forms stable complexes with various metal ions, which can be utilized in catalysis and material science. Research indicates that these metal complexes exhibit unique properties that could be harnessed for industrial applications .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
SAR studies have been crucial in understanding how modifications to the chemical structure influence biological activity. Variations in substituents on the pyridine and cyclopropyl rings have been systematically explored to enhance efficacy and reduce toxicity .
Case Studies
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The tetrahydropyrimidine-dione derivatives in the evidence share the core structure but differ in substituents at positions 3, 5, and 6. Key analogs include:
Notes:
Structural and Crystallographic Insights
- Crystal Packing: Analogs such as 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-tetrahydropyrimidine-2,4-dione exhibit near-planar tetrahydropyrimidine-dione cores and form hydrogen-bonded dimers (N–H⋯O) in crystals . These features are critical for stabilizing protein-ligand interactions.
- Substituent Effects : Bulky substituents (e.g., 3,5-dimethylbenzyl) induce angular deviations (~85° between aromatic rings), whereas smaller groups like cyclopropyl may reduce steric hindrance .
Preparation Methods
Catalytic System and Reaction Conditions
Recent research demonstrates that the use of diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst and solvent under room temperature conditions provides a green, efficient, and high-yielding protocol for synthesizing tetrahydropyrimidines. The key advantages include:
- High yields (up to 96%)
- Short reaction times (as low as 45 minutes)
- Solvent-free or minimal solvent conditions
- Recyclability of the catalyst
- Compatibility with various functional groups
The model reaction typically involves equimolar amounts of aldehyde (which can be substituted with pyridin-4-yl aldehyde for the target compound), ethylcyanoacetate or ethyl acetoacetate, and urea or thiourea.
Reaction Optimization Data
The following table summarizes catalyst screening results for the synthesis of tetrahydropyrimidine derivatives (analogous to 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione):
| Entry | Catalyst | Medium | Time | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol | 9 h | Trace |
| 2 | Cs2CO3 | Ethanol | 7 h | 61 |
| 3 | p-TSA | Water | 7 h | 68 |
| 4 | β-Cyclodextrin (β-CD) | Water | 6 h | 65 |
| 5 | CTAB | Water | 6 h | 59 |
| 6 | SDS | Water | 6 h | 52 |
| 7 | Choline Chloride:Urea | ChCl:Urea | 2 h | 80 |
| 8 | Choline Chloride:ZnCl2 | ChCl:ZnCl2 | 3 h | 76 |
| 9 | PEG-400 | PEG-400 | 6 h | 74 |
| 10 | DIPEAc | DIPEAc | 45 min | 94 |
| 11 | Dicationic Ionic Liquid | Ionic Liquid | 7 h | 73 |
Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), room temperature, 5 mL solvent or catalyst medium.
This data clearly shows DIPEAc as the superior catalyst and solvent, enabling rapid and high-yielding synthesis at ambient temperature.
Solvent and Catalyst Loading Effects
Further optimization revealed that solvent-free conditions with DIPEAc as the catalyst yield the best results, enhancing both reaction rate and yield. Increasing DIPEAc volume up to 4 mL for 3 mmol scale reactions improved yield to 96%. Use of other solvents under reflux conditions generally resulted in lower yields and longer reaction times.
| Entry | DIPEAc Volume | Temperature | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0 | RT | None | 24 h | Trace |
| 2 | 1 mL | RT | None | 45 | 60 |
| 3 | 2 mL | RT | None | 45 | 75 |
| 4 | 3 mL | RT | None | 45 | 80 |
| 5 | 4 mL | RT | None | 45 | 96 |
| 6 | 5 mL | RT | None | 45 | 95 |
| 7 | 20 mol % | Reflux | Water | 320 | 75 |
| 8 | 20 mol % | Reflux | Ethanol | 320 | 80 |
| 9 | 20 mol % | Reflux | Methanol | 320 | 75 |
This indicates that room temperature, solvent-free conditions with an optimal DIPEAc amount are preferable for efficient synthesis.
Synthetic Route Specifics for 3-Cyclopropyl-6-(pyridin-4-yl) Derivative
Though detailed experimental procedures specific to this compound are scarce in open literature, the general strategy involves:
- Using 4-pyridinecarboxaldehyde as the aldehyde component to introduce the pyridin-4-yl moiety at position 6 of the tetrahydropyrimidine ring.
- Employing cyclopropyl-substituted β-ketoesters or cyanoesters to install the cyclopropyl group at position 3.
- Reacting these with urea or thiourea under the optimized DIPEAc-catalyzed Biginelli conditions.
This approach is consistent with the structural requirements and substituent positioning of the target compound.
Alternative Synthetic Considerations
Halogenated pyrimidine intermediates : Patents describe synthesis routes involving halogenated pyrimidine intermediates that can be further functionalized via nucleophilic aromatic substitution to introduce pyridinyl groups and cyclopropyl substituents, though these methods are more complex and less direct.
Use of ionic liquids and green solvents : Various ionic liquids and deep eutectic solvents have been explored as catalysts and media for tetrahydropyrimidine synthesis, but DIPEAc remains superior in terms of yield and reaction time.
Summary of Preparation Method Advantages
| Feature | Description |
|---|---|
| Reaction Type | One-pot three-component Biginelli reaction |
| Catalyst | Diisopropyl ethyl ammonium acetate (DIPEAc) |
| Temperature | Room temperature (ambient) |
| Solvent | Solvent-free or DIPEAc as solvent |
| Reaction Time | 45 minutes to 1 hour |
| Yield | Up to 96% |
| Environmental Impact | Green chemistry approach, recyclable catalyst, minimal waste |
| Functional Group Tolerance | Broad, including cyclopropyl and pyridinyl substituents |
Q & A
Q. What are the established synthetic routes for 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?
The compound is synthesized via multi-step routes involving cyclocondensation, cyclopropyl group introduction, and pyridine ring functionalization. Key steps include:
- Cyclocondensation : Reacting urea derivatives with β-ketoesters or diketones under acidic conditions to form the tetrahydropyrimidine core.
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) to attach the pyridinyl group .
- Solvent systems : 1,4-dioxane/water mixtures are common for coupling reactions, with pH adjustment (e.g., ammonium hydroxide to pH 10) to stabilize intermediates .
- Purification : Chromatography or recrystallization from acetic acid/water mixtures to isolate the product .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
- NMR spectroscopy : H and C NMR to confirm cyclopropyl and pyridinyl substituents, with characteristic shifts for NH protons (~10-12 ppm) and aromatic pyridine signals .
- HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]+ or [M+Na]+ adducts) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydropyrimidine ring and cyclopropyl orientation .
Q. What are the critical structural features influencing its reactivity?
- The cyclopropyl group introduces steric strain, affecting ring-opening reactions and hydrogen-bonding interactions.
- The pyridinyl moiety enables π-π stacking with biological targets and serves as a site for further functionalization (e.g., methylation, fluorination) .
- The tetrahydropyrimidine-dione core participates in tautomerism, influencing solubility and binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) versus nickel-based systems for cross-coupling efficiency .
- Temperature control : Maintain 100°C for Suzuki couplings to balance reaction rate and byproduct formation .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with 1,4-dioxane/water for solubility and reaction homogeneity .
- Additives : Use sodium carbonate to scavenge boronic acid byproducts and enhance coupling efficiency .
Q. How can solubility challenges in biological assays be addressed?
- Prodrug strategies : Introduce phosphate or acetyl groups to enhance aqueous solubility .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability in cell culture media .
- Structural analogs : Replace the cyclopropyl group with bulkier substituents (e.g., 3-phenylpropyl) to modulate logP values .
Q. What computational methods predict target engagement and mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, phosphodiesterases) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
- QSAR models : Corrogate substituent electronegativity (e.g., fluorophenyl groups) with inhibitory activity .
Q. How to resolve contradictions in reported biological activity data?
- Comparative assays : Replicate studies using standardized protocols (e.g., ATPase assays for kinase inhibition) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Species-specific effects : Test the compound in human versus murine cell lines to clarify translational relevance .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
